2,3-Dibromo-5-methylbenzoic acid
Overview
Description
“2,3-Dibromo-5-methylbenzoic acid” is a chemical compound with the molecular formula C8H6Br2O2 . It is a derivative of benzoic acid, which has two bromine atoms and one methyl group attached to the benzene ring . It is used as an intermediate in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another example is the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, which was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two bromine atoms, one methyl group, and a carboxylic acid group attached to it . The presence of bromine atoms makes the molecule relatively heavy, with a molecular weight of 215.044 .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-methylbenzoic acid is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes in the body, leading to a decrease in their activity. This inhibition can have both positive and negative effects on the body, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound can have both positive and negative effects on the body, depending on the specific enzyme targeted. Some studies have suggested that this compound may have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3-Dibromo-5-methylbenzoic acid in lab experiments include its high purity, stability, and ease of handling. However, some limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the use of 2,3-Dibromo-5-methylbenzoic acid in scientific research. One potential area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Scientific Research Applications
2,3-Dibromo-5-methylbenzoic acid has several applications in scientific research. It is used as a starting material in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. This compound is also used as a reagent in organic synthesis for the preparation of carboxylic acid derivatives.
Safety and Hazards
properties
IUPAC Name |
2,3-dibromo-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDDONAAILJIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301049 | |
Record name | 2,3-Dibromo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154257-79-1 | |
Record name | 2,3-Dibromo-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154257-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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